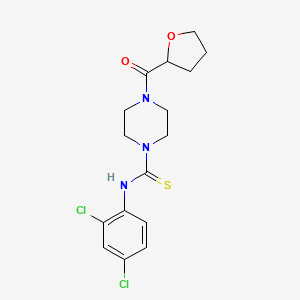
7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
説明
7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC, is a synthetic compound that belongs to the family of coumarins. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorders, this compound has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying genes, leading to neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in various cancer types, including breast, lung, and colon cancer.
実験室実験の利点と制限
7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities and has a relatively low cost compared to other compounds. However, this compound also has some limitations, including its low water solubility, which can affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for 7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one research, including its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Furthermore, future studies can focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, studies can investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans, and evaluate its safety and efficacy in clinical trials. Finally, future research can explore the potential of this compound as a lead compound for drug development and optimization.
科学的研究の応用
7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the inflammatory response in animal models. In neurodegenerative disorder research, this compound has been found to protect against neurotoxicity induced by beta-amyloid peptide and improve cognitive function in animal models.
特性
IUPAC Name |
7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3/c1-9-12(21)8-7-11-14(22)13(10-5-3-2-4-6-10)16(17(18,19)20)23-15(9)11/h2-8,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMABFWQMLFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3965610.png)
![methyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3965618.png)
![1-[5-(4-butyryl-1-piperazinyl)-2-fluoro-4-nitrophenyl]azepane](/img/structure/B3965622.png)
![N-[(4-fluorophenyl)sulfonyl]norleucine](/img/structure/B3965638.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-penten-1-yl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3965644.png)
![2-[(2-chlorobenzyl)thio]-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3965650.png)


![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3965673.png)
![6-ethyl-2-mercapto-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3965687.png)
![[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B3965691.png)

